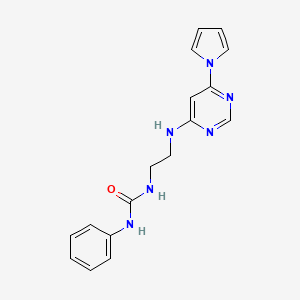

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea

Description

1-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrrole group at the 6-position, an aminoethyl linker, and a terminal phenylurea moiety. The pyrrole-pyrimidine scaffold is a common pharmacophore in kinase-targeted drug design, often contributing to binding affinity and selectivity.

Properties

IUPAC Name |

1-phenyl-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-7,10-13H,8-9H2,(H,18,20,21)(H2,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVGFUVTPMDGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidine derivative, followed by the introduction of a phenylurea moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The biological activity of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea has been investigated in various studies, revealing several potential therapeutic applications:

Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Its mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis, making it a candidate for cancer treatment .

Acetylcholinesterase Inhibition : Research indicates that derivatives of pyrrole, similar to this compound, can act as selective inhibitors of acetylcholinesterase, which is significant in the treatment of Alzheimer's disease. The interaction with acetylcholinesterase may enhance cholinergic transmission, thereby improving cognitive functions .

Kinase Inhibition : The compound may also interact with specific kinases involved in cancer progression. By binding to the active site of these kinases, it can inhibit their activity and affect downstream signaling pathways crucial for cell survival and proliferation .

Case Studies

Several studies have documented the effectiveness of compounds similar to this compound:

Study on Anticancer Activity

A study assessed the anticancer properties of pyrrole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines with IC50 values suggesting strong activity against various types of cancer .

Acetylcholinesterase Inhibition Study

In another investigation focused on Alzheimer's disease, a series of pyrrole derivatives were synthesized and tested for acetylcholinesterase inhibition. The findings demonstrated that compounds similar to this compound exhibited promising inhibitory activity .

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds: D39 and D40 ()

Compounds D39 and D40 (Table 1) are aminopyrimidinyl pyrazole analogs developed as PLK1 inhibitors. Both share a pyrimidine core but differ in substituents and functional groups:

- D39 : Contains an ethyl ester and styryl group, with a dimethylcarbamoyl-indolinyl substituent.

- D40 : Features a carbamoyl group and styryl moiety, linked to a dimethylindoline-carboxamide.

Comparison with Target Compound :

- Substituents : The pyrrole group in the target compound may offer improved π-π stacking compared to the styryl groups in D39/D40.

- Bioactivity : D39/D40 exhibit IC50 values of ~9.8–9.9 nM against PLK1 , suggesting high potency. The urea group in the target compound could modulate kinase selectivity or solubility.

Table 1. Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Target | IC50 (nM) |

|---|---|---|---|---|

| Target Compound | Pyrimidine + Urea | 6-(1H-Pyrrol-1-yl), phenylurea | Unknown | N/A |

| D39 | Pyrimidine + Pyrazole | Styryl, dimethylcarbamoyl-indolinyl | PLK1 | 9.8–9.9 |

| D40 | Pyrimidine + Pyrazole | Styryl, dimethylindoline-carboxamide | PLK1 | 9.8–9.9 |

Patent-Disclosed Kinase Inhibitors ()

Examples 33 and 64 from a patent () describe chromenone-pyrazolo-pyrimidine hybrids with fluorophenyl and pyrrolo-pyridinyl substituents. These compounds exhibit:

Comparison with Target Compound :

- Complexity: Patent compounds are more structurally complex, incorporating chromenone and fluorophenyl groups absent in the target compound.

- Functional Groups : The urea in the target compound contrasts with carboxamide and ester groups in patent examples, which may influence pharmacokinetics (e.g., solubility, metabolic stability).

Key Research Findings and Implications

Structural Flexibility : The pyrimidine core allows diverse substitutions (e.g., pyrrole, styryl, carboxamide), enabling tailored interactions with kinase ATP-binding pockets.

Urea vs. Ester/Carboxamide : Urea groups may enhance solubility and binding affinity compared to esters/carboxamides in D39/D40, though this requires experimental validation.

Kinase Selectivity : While D39/D40 target PLK1, the target compound’s pyrrole and urea groups could shift selectivity toward other kinases (e.g., JAK, BTK).

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a pyrimidine ring, a pyrrole moiety, and a phenylurea group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : Through condensation reactions with appropriate precursors.

- Introduction of the Aminoethyl Group : Via nucleophilic substitution.

- Formation of the Urea Moiety : By reacting with isocyanates.

These steps yield a compound that can interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.

Table 1: In Vitro Anticancer Activity

These studies suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as IDO1 (Indoleamine 2,3-dioxygenase), which plays a role in tryptophan metabolism and immune regulation.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Tubulin Polymerization Inhibition : It has been observed to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Melanoma Treatment : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in murine models without apparent toxicity, indicating its potential as an effective therapeutic agent for melanoma .

- Inhibition of IDO1 : Another investigation focused on its role as an IDO1 inhibitor, revealing that modifications to the phenyl ring could enhance inhibitory activity against this enzyme, which is crucial for tumor immune evasion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.